molecular formula C24H19ClN2O3S2 B2534038 5-BENZOYL-3-(BENZENESULFONYL)-N2-(3-CHLORO-2-METHYLPHENYL)THIOPHENE-2,4-DIAMINE CAS No. 866865-37-4

5-BENZOYL-3-(BENZENESULFONYL)-N2-(3-CHLORO-2-METHYLPHENYL)THIOPHENE-2,4-DIAMINE

Cat. No.: B2534038
CAS No.: 866865-37-4
M. Wt: 483
InChI Key: UYQNTNDIZMZLCT-UHFFFAOYSA-N
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Description

5-BENZOYL-3-(BENZENESULFONYL)-N2-(3-CHLORO-2-METHYLPHENYL)THIOPHENE-2,4-DIAMINE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. This compound, with its unique structural features, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BENZOYL-3-(BENZENESULFONYL)-N2-(3-CHLORO-2-METHYLPHENYL)THIOPHENE-2,4-DIAMINE typically involves multi-step organic reactions. The process may start with the preparation of the thiophene core, followed by the introduction of the benzoyl, benzenesulfonyl, and chloromethylphenyl groups through various substitution reactions. Common reagents used in these reactions include benzoyl chloride, benzenesulfonyl chloride, and chloromethylphenyl derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent production. Purification techniques such as crystallization, distillation, and chromatography may be used to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

5-BENZOYL-3-(BENZENESULFONYL)-N2-(3-CHLORO-2-METHYLPHENYL)THIOPHENE-2,4-DIAMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 5-BENZOYL-3-(BENZENESULFONYL)-N2-(3-CHLORO-2-METHYLPHENYL)THIOPHENE-2,4-DIAMINE would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-BENZOYL-3-(BENZENESULFONYL)-N2-(3-CHLORO-2-METHYLPHENYL)THIOPHENE-2,4-DIAMINE include other thiophene derivatives with various substituents. Examples include:

  • 2,5-Dibromothiophene
  • 3-Methylthiophene
  • 2-Acetylthiophene

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity. This makes it a valuable compound for exploring new chemical transformations and potential therapeutic applications.

Properties

IUPAC Name

[3-amino-4-(benzenesulfonyl)-5-(3-chloro-2-methylanilino)thiophen-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O3S2/c1-15-18(25)13-8-14-19(15)27-24-23(32(29,30)17-11-6-3-7-12-17)20(26)22(31-24)21(28)16-9-4-2-5-10-16/h2-14,27H,26H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYQNTNDIZMZLCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC2=C(C(=C(S2)C(=O)C3=CC=CC=C3)N)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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